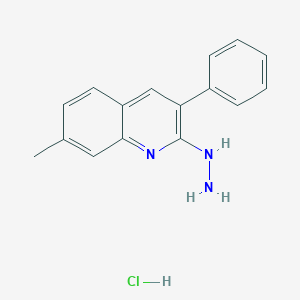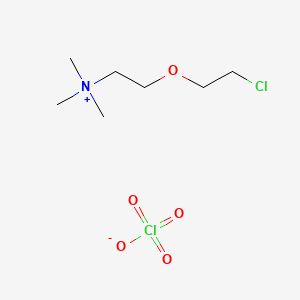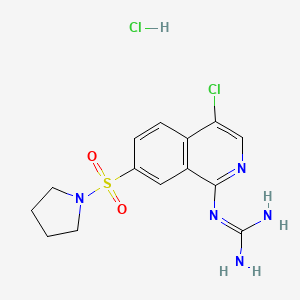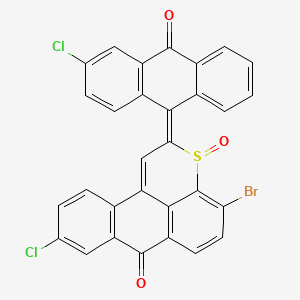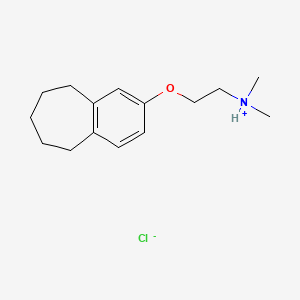
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, along with a thiadiazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with fluorine and trifluoromethyl groups. One common method involves the halogenation and subsequent fluorination of pyridine derivatives . The thiadiazole moiety is then introduced through cyclization reactions involving appropriate precursors such as thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale halogenation and fluorination reactions, followed by cyclization under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Uniqueness
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a trifluoromethyl group and a thiadiazole moiety, which confer distinct chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .
特性
分子式 |
C8H4F4N4S |
|---|---|
分子量 |
264.21 g/mol |
IUPAC名 |
3-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H4F4N4S/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) |
InChIキー |
QFJVNXURCZAGRL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1F)C2=NSC(=N2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


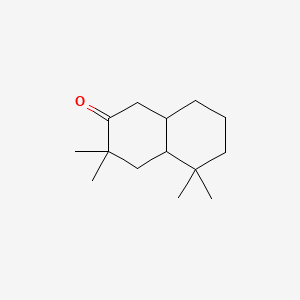

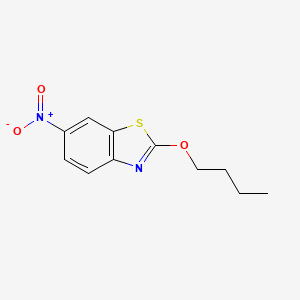
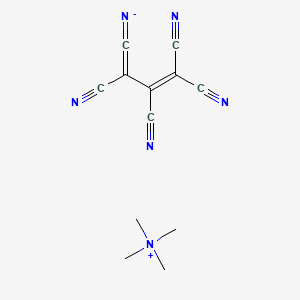
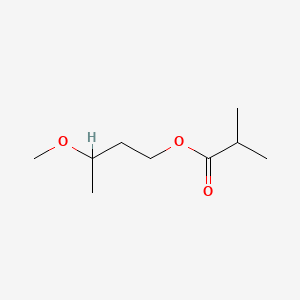
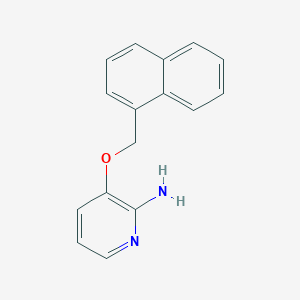
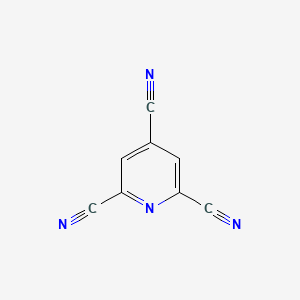

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
